(3R)-oxan-3-ylmethanol
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Overview
Description
(3R)-oxan-3-ylmethanol is an organic compound with the molecular formula C6H12O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image This compound is part of the oxane family, which are six-membered cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-oxan-3-ylmethanol can be achieved through several methods. One common approach involves the reduction of (3R)-oxan-3-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone group to a hydroxyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the hydrogenation of (3R)-oxan-3-one under high pressure and temperature conditions. This approach allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-oxan-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (3R)-oxan-3-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of (3R)-oxan-3-ylmethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at low temperatures.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: (3R)-oxan-3-one.
Reduction: (3R)-oxan-3-ylmethane.
Substitution: (3R)-oxan-3-yl chloride or bromide.
Scientific Research Applications
(3R)-oxan-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (3R)-oxan-3-ylmethanol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze its conversion to other metabolites. The hydroxyl group at the third position of the oxane ring plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (3S)-oxan-3-ylmethanol
- (3R)-oxan-2-ylmethanol
- (3R)-oxan-4-ylmethanol
Uniqueness
(3R)-oxan-3-ylmethanol is unique due to its specific chiral configuration and the position of the hydroxymethyl group. This configuration imparts distinct chemical and biological properties, making it valuable in applications where stereochemistry is critical, such as in the synthesis of chiral drugs and catalysts.
Properties
IUPAC Name |
[(3R)-oxan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTQJKSRDCKVQA-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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